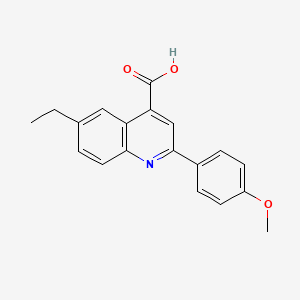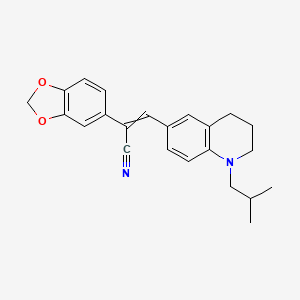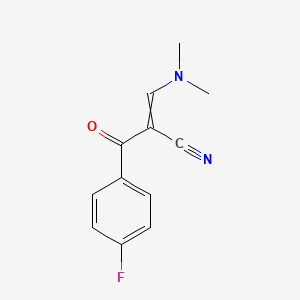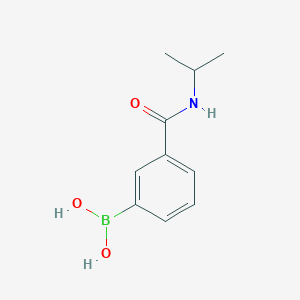
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the quinoline derivatives discussed in these papers offer insights into the chemical behavior and potential applications of similar compounds.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline ring followed by various functionalization reactions. For instance, the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid involves the reaction of an aniline derivative with a malonate, followed by cyclization and subsequent modifications . Similarly, the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester starts with a lithiated compound reacting with an ethoxymethylenecyanoacetic acid ester, followed by a series of reductions and cyclizations . These methods could potentially be adapted for the synthesis of 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system that includes a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as ethyl and methoxy groups, can significantly influence the compound's electronic properties and reactivity. The specific arrangement of atoms and the stereochemistry of the substituents are crucial for the biological activity of these molecules .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. For example, the introduction of a fluorine atom can enhance the molecule's reactivity due to the electronegative nature of fluorine . The presence of methoxy groups can also affect the reactivity, as seen in the synthesis of a fluorescent labeling reagent derived from 6-methoxy-4-quinolone .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range, which is a valuable property for biomedical analysis . The stability of these compounds under various conditions, such as heat and light, is also an important consideration, especially for their potential use as pharmaceuticals . The solubility, melting point, and other physicochemical properties are determined by the functional groups present on the quinoline core.
Applications De Recherche Scientifique
Synthesis and Material Science
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid and its derivatives are involved in various synthesis processes due to their relevance in pharmaceuticals and material science. For instance, the practical and large-scale synthesis of structurally related quinoline derivatives, utilizing readily available starting materials, highlights their importance in pharmaceutical manufacturing (Bänziger et al., 2000). Moreover, the novel synthesis of quinoline-3-carboxylic acid derivatives showcases innovative routes in organic chemistry, contributing to the development of new compounds with potential material and medicinal applications (Gao et al., 2011).
Biomedical Analysis
A significant application of related quinoline compounds is in the field of biomedical analysis. For example, the novel fluorophore 6-methoxy-4-quinolone demonstrates strong fluorescence across a wide pH range in aqueous media, underscoring its potential as a fluorescent labeling reagent in biomedical assays (Hirano et al., 2004).
Antimicrobial Applications
The antimicrobial evaluation of new quinoline derivatives, including those structurally similar to 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, reveals their significance in developing new antibacterial agents. These studies not only provide insight into the antimicrobial potential of quinoline compounds but also open avenues for novel drug development against resistant microbial strains (Kumar & Kumar, 2021).
Photophysical Studies
The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores, including those related to 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, provides valuable insights into the photophysical properties of these compounds. Such studies are crucial for the development of new fluorescent materials with applications in sensing, imaging, and light-emitting devices (Padalkar & Sekar, 2014).
Mécanisme D'action
Target of Action
Quinoline derivatives have been found to inhibit a variety of protein kinases , suggesting that 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid may also interact with these proteins.
Mode of Action
Quinoline derivatives are known to interact with their targets through a variety of mechanisms, including inhibition of enzyme activity . It is possible that 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid acts in a similar manner.
Pharmacokinetics
It has been suggested that quinoline-containing compounds possess excellent oral pharmacokinetics .
Result of Action
Quinoline derivatives have been found to exhibit antiviral activity , suggesting that 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid may have similar effects.
Propriétés
IUPAC Name |
6-ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-12-4-9-17-15(10-12)16(19(21)22)11-18(20-17)13-5-7-14(23-2)8-6-13/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBSFINYLDLHJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210617 |
Source


|
| Record name | 6-Ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861412-41-1 |
Source


|
| Record name | 6-Ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861412-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)









![N-[4-(difluoromethoxy)benzyl]-N-methylamine](/img/structure/B1308165.png)


